molecular formula C18H29BN2O5 B13512682 tert-butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate

tert-butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate

Cat. No.: B13512682
M. Wt: 364.2 g/mol
InChI Key: LORPQFPJNKXURA-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butyl carbamate group and a dioxaborolane moiety attached to a pyridine ring. The presence of these functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its role in drug development and delivery systems.

    Industry: The compound is utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of tert-butyl N-(2-{[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxy}ethyl)carbamate involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This property makes it a valuable tool in the study of enzyme function and inhibition .

Properties

Molecular Formula

C18H29BN2O5

Molecular Weight

364.2 g/mol

IUPAC Name

tert-butyl N-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]oxyethyl]carbamate

InChI

InChI=1S/C18H29BN2O5/c1-16(2,3)24-15(22)21-11-12-23-14-13(9-8-10-20-14)19-25-17(4,5)18(6,7)26-19/h8-10H,11-12H2,1-7H3,(H,21,22)

InChI Key

LORPQFPJNKXURA-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)OCCNC(=O)OC(C)(C)C

Origin of Product

United States

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